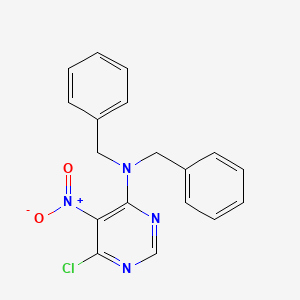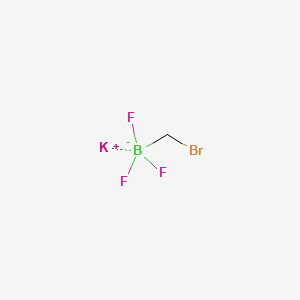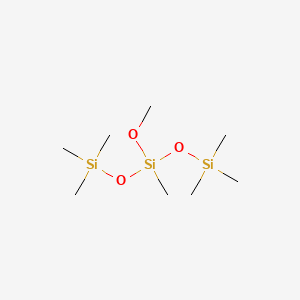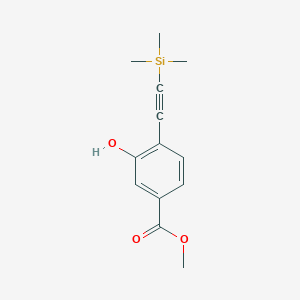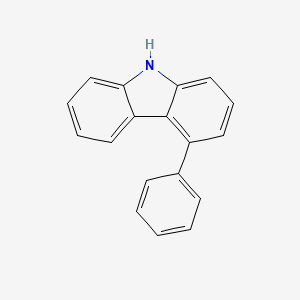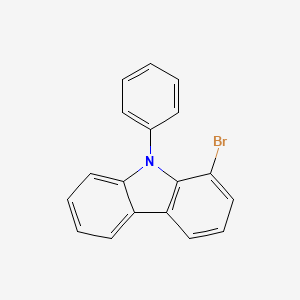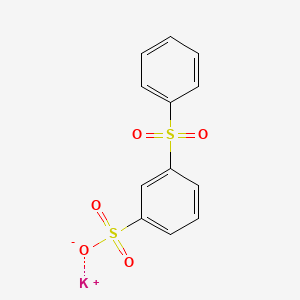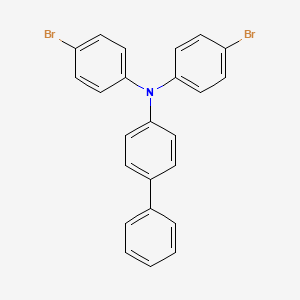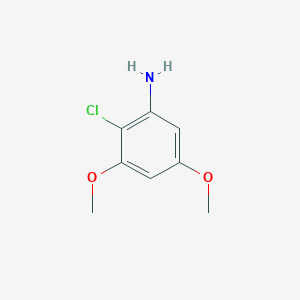
2-(2H-Benzotriazol-2-yl)-6-dodecyl-4-methylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2H-Benzotriazol-2-yl)-6-dodecyl-4-methylphenol is a complex organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-Benzotriazol-2-yl)-6-dodecyl-4-methylphenol typically involves the condensation of 2-aminothiophenol with a suitable aldehyde or ketone, followed by cyclization to form the benzothiazole ring. The introduction of the dodecyl and methyl groups can be achieved through alkylation reactions. Common reagents used in these reactions include alkyl halides and strong bases such as sodium hydride or potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2H-Benzotriazol-2-yl)-6-dodecyl-4-methylphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The benzothiazole ring can be reduced under specific conditions to yield dihydrobenzothiazoles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens or other functional groups onto the phenol ring.
Wissenschaftliche Forschungsanwendungen
2-(2H-Benzotriazol-2-yl)-6-dodecyl-4-methylphenol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional properties.
Wirkmechanismus
The mechanism of action of 2-(2H-Benzotriazol-2-yl)-6-dodecyl-4-methylphenol involves its interaction with specific molecular targets and pathways. The phenolic group can participate in hydrogen bonding and other interactions with biological molecules, while the benzothiazole ring can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2H-Benzothiazol-2-yl)phenol: Lacks the dodecyl and methyl groups, resulting in different chemical properties and applications.
2-(2H-Benzothiazol-2-yl)-4-methylphenol: Similar structure but without the dodecyl group, affecting its solubility and reactivity.
2-(2H-Benzothiazol-2-yl)-6-(dodecyl)phenol: Lacks the methyl group, which can influence its chemical behavior and applications.
Uniqueness
The presence of both dodecyl and methyl groups in 2-(2H-Benzotriazol-2-yl)-6-dodecyl-4-methylphenol imparts unique solubility, stability, and reactivity characteristics. These features make it a valuable compound for various scientific and industrial applications, distinguishing it from other similar compounds.
Eigenschaften
Molekularformel |
C26H37NOS |
|---|---|
Molekulargewicht |
411.6 g/mol |
IUPAC-Name |
2-(2,3-dihydro-1,3-benzothiazol-2-yl)-6-dodecyl-4-methylphenol |
InChI |
InChI=1S/C26H37NOS/c1-3-4-5-6-7-8-9-10-11-12-15-21-18-20(2)19-22(25(21)28)26-27-23-16-13-14-17-24(23)29-26/h13-14,16-19,26-28H,3-12,15H2,1-2H3 |
InChI-Schlüssel |
PACBIGNRUWABMA-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCC1=C(C(=CC(=C1)C)C2NC3=CC=CC=C3S2)O |
Kanonische SMILES |
CCCCCCCCCCCCC1=C(C(=CC(=C1)C)C2NC3=CC=CC=C3S2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


